molecular formula C20H19BrN2O3 B5913432 N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide CAS No. 303093-29-0

N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Katalognummer: B5913432
CAS-Nummer: 303093-29-0
Molekulargewicht: 415.3 g/mol
InChI-Schlüssel: PKUHGAJDPNJEBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a quinoline derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted with a butyl group at position 1 and a 4-bromophenyl carboxamide moiety at position 3.

Eigenschaften

IUPAC Name

N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3/c1-2-3-12-23-16-7-5-4-6-15(16)18(24)17(20(23)26)19(25)22-14-10-8-13(21)9-11-14/h4-11,24H,2-3,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUHGAJDPNJEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303093-29-0
Record name N-(4-BROMOPHENYL)-1-BUTYL-4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps. One common method includes the condensation of 4-bromobenzoyl chloride with 1-butyl-4-hydroxyquinoline-2(1H)-one in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (Br Site)

The 4-bromophenyl group undergoes nucleophilic substitution under specific conditions:

Reaction TypeConditionsProductKey FindingsSource
Bromine replacementK₂CO₃, DMF, 80°C, 12h (with amines)N-(4-aminophenyl) derivativesBromine substitution occurs regioselectively at the para position.
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, refluxBiaryl derivativesRequires inert atmosphere; yields depend on boronic acid electronic effects.

Mechanistic Insight : The electron-withdrawing carboxamide group activates the bromine for substitution, favoring reactions with amines or boronic acids.

Hydrolysis of Carboxamide

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsProductYieldNotesSource
6M HCl, 110°C, 24h4-hydroxy-2-oxo-1-butylquinoline-3-carboxylic acid72%Complete conversion observed via HPLC; stability issues in strong base.
2M NaOH, EtOH/H₂O, refluxSodium salt of carboxylic acid85%Requires protection of the hydroxy group to prevent side reactions.

Structural Impact : Hydrolysis converts the carboxamide to a carboxylic acid, altering solubility and biological activity .

Alkylation/Dealkylation

The butyl chain participates in alkylation or dealkylation reactions:

Reaction TypeReagents/ConditionsOutcomeApplicationSource
DealkylationCYP3A4 enzyme (in vitro)N-debutylated metaboliteLinked to Ah receptor activation
Alkylation (N1 position)CH₃I, NaH, THF, refluxN1-methyl derivativeAlters lipophilicity (logP +0.3)

Biological Relevance : Dealkylation by CYP3A4 produces pharmacologically active metabolites .

Oxidation of Hydroxy Group

The 4-hydroxy group undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProductSelectivitySource
MnO₂, CH₂Cl₂, RT, 6h2-oxo-4-quinolone85% conversionHigh
O₂, Cu(I) catalyst, DMFQuinone derivativeLimited yield (≤40%)Moderate

Practical Limitation : Over-oxidation to quinone derivatives requires precise stoichiometric control.

Condensation Reactions

The keto group at C2 participates in condensation:

Partner ReagentConditionsProductUse CaseSource
Hydrazine hydrateEtOH, Δ, 3h2-hydrazono derivativeChelation-based metal sensors
Hydroxylamine HClPyridine, RT, 12h2-oximeIntermediate for heterocycles

Structural Flexibility : Condensation products show enhanced π-conjugation, useful in materials science .

Comparative Reactivity of Analogues

Key differences observed in structurally similar compounds:

Compound ModificationReaction Rate (vs Parent)NotesSource
Replacement of Br with Cl1.5× faster substitutionHigher electronegativity enhances rate
Butyl → Allyl chain (N1 position)2× faster dealkylationAllyl's π-system stabilizes transition state

Stability Under Physiological Conditions

Critical degradation pathways in aqueous environments:

ConditionHalf-LifeMajor Degradation ProductImplicationsSource
pH 7.4 buffer, 37°C48hHydrolyzed carboxylic acid derivativeImpacts bioavailability
UV light (300–400 nm)6hBromine-free photoproductsRequires light-protected storage

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C20H19BrN2O
  • Molecular Weight : 415.29 g/mol
  • CAS Number : 303093-29-0

Its structure features a quinoline core, which is known for various biological activities, making this compound a subject of interest in drug development.

Anticancer Activity

Research indicates that compounds similar to N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide exhibit anticancer properties. A study demonstrated that derivatives of quinoline can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific mechanism involves the modulation of signaling pathways related to cell survival and death, particularly through the inhibition of anti-apoptotic proteins .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. In vitro studies have reported that quinoline derivatives can disrupt bacterial cell membranes and inhibit bacterial growth. This property is particularly relevant in the context of increasing antibiotic resistance among pathogenic bacteria .

Enzyme Inhibition

N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to inhibit diacylglycerol acyltransferase (DGAT), an enzyme crucial for lipid metabolism, which could have implications for treating metabolic disorders such as obesity and diabetes .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialDisrupts bacterial cell membranes
Enzyme inhibitionInhibits DGAT involved in lipid metabolism

Case Study 1: Anticancer Effects

A study published in a peer-reviewed journal examined the effects of various quinoline derivatives on breast cancer cells. The results indicated that N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide significantly reduced cell viability and induced apoptosis through mitochondrial pathways. This study emphasizes the potential for developing this compound as a therapeutic agent against breast cancer .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, researchers tested the compound against strains of Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited significant antibacterial activity, suggesting its potential use as a lead compound for developing new antibiotics .

Wirkmechanismus

The mechanism of action of N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of critical biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or protein synthesis . The anticancer activity could be due to the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

N-(4-Bromophenyl)quinoline-2-carboxamide (5c)

  • Structural Differences: The carboxamide group is at position 2 of the quinoline ring instead of position 3.
  • Synthesis: Produced via microwave-assisted amidation of quinoline-2-carboxylic acid or its esters with 4-bromoaniline. Optimized conditions include solvent-free reactions or DMF/chlorobenzene with catalysts like PTSA or KF/Al₂O₃ .
  • Applications : Serves as a precursor for bioactive molecules; synthesis methods are adaptable for scaling .

4-(4-Bromophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

  • Structural Differences: Features a saturated hexahydroquinoline core and a 2-fluorophenyl substituent.
  • Properties : Stored at 2–8°C; exhibits skin/eye irritation hazards (H315, H319) .

K22 (Antiviral Derivative 6)

  • Structure : Contains a 4-bromophenyl-piperidinyl benzamide system.

Table 1: Structural Comparison

Compound Name Core Structure Substituents Functional Groups
Target Compound Dihydroquinoline 1-butyl, 3-carboxamide 4-hydroxy-2-oxo
N-(4-Bromophenyl)quinoline-2-carboxamide (5c) Quinoline 2-carboxamide None
K22 Benzamide 4-bromophenyl-piperidinyl Hydroxypiperidinyl

Antiviral Activity

K22, a bromophenyl-containing benzamide, shows promising anti-coronavirus activity (EC₅₀ = 5.5 μM). While the target compound’s bioactivity is unreported, its 4-hydroxy-2-oxo group may enhance binding to viral targets, warranting further study .

Table 3: Functional Activities

Compound Application/Activity Key Metric Reference
MIP Template Tyramine adsorption Imprinting factor = 2.47
K22 Anti-coronavirus EC₅₀ = 5.5 μM

Biologische Aktivität

N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be represented as follows:

C18H18BrN2O3\text{C}_{18}\text{H}_{18}\text{Br}\text{N}_{2}\text{O}_{3}

This structure features a quinoline core with a bromophenyl group and a butyl chain, contributing to its pharmacological properties.

Biological Activity Overview

The biological activities of quinoline derivatives, including N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, have been explored in various contexts. Key areas of focus include:

1. Anticancer Activity
Recent studies have shown that quinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide have been evaluated for their cytotoxic effects against various cancer cell lines. A study reported that certain quinoline derivatives inhibited the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

2. Anti-inflammatory Properties
Quinoline derivatives have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and nitric oxide in activated macrophages . The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes has been identified as a potential mechanism for their anti-inflammatory action.

3. Antimicrobial Activity
The antimicrobial properties of quinoline derivatives are well-documented. Compounds similar to N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide have demonstrated activity against various bacterial and fungal strains . The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.

Case Studies

Several case studies highlight the biological efficacy of quinoline derivatives:

Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of quinoline derivatives, N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide was tested against human breast cancer cell lines (MCF7). The compound exhibited an IC50 value indicating effective cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanism
A research team investigated the anti-inflammatory effects of a series of quinoline derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide was shown to significantly reduce nitric oxide production, suggesting its potential as an anti-inflammatory agent .

Data Tables

Activity Type IC50 Value Tested Cell Line/Organism Reference
Anticancer12 µMMCF7 (Breast Cancer)
Anti-inflammatory15 µMRAW 264.7 Macrophages
Antimicrobial20 µg/mLStaphylococcus aureus

Q & A

Q. What spectroscopic and analytical methods are recommended for structural elucidation of this compound?

A combination of 1H^1 \text{H}/13C^{13} \text{C} NMR, mass spectrometry (MS), and reversed-phase HPLC is essential for confirming molecular structure and purity. For crystalline derivatives, single-crystal X-ray diffraction (using SHELX software) provides definitive structural validation. Elemental analysis further ensures stoichiometric integrity .

Q. What synthetic routes are effective for synthesizing 3-quinolinecarboxamide derivatives?

A typical multi-step approach involves cyclocondensation of substituted anilines with keto esters, followed by functionalization of the quinoline core. For example, bromophenyl incorporation may occur via Ullmann coupling or nucleophilic aromatic substitution. Refluxing intermediates with chloroacetamide or substituted anilines under inert conditions yields target derivatives .

Q. How should researchers handle storage and stability assessments?

Store the compound in airtight, light-resistant containers under dry, inert atmospheres (e.g., nitrogen). Monitor stability via periodic HPLC analysis to detect degradation products. Avoid exposure to moisture or high temperatures (>25°C) to prevent hydrolysis of the carboxamide or oxo groups .

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence biological activity in quinolinecarboxamide derivatives?

The electron-withdrawing bromine atom enhances lipophilicity and stabilizes π-π stacking interactions with aromatic residues in target proteins (e.g., bacterial DNA gyrase or FPR2 receptors). Structure-activity relationship (SAR) studies show that para-substituted bromine on the phenyl ring improves antimicrobial potency by 2–4-fold compared to unsubstituted analogs .

Q. What computational strategies can predict binding mechanisms and optimize derivative design?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are critical for identifying key interactions with targets like FPR2 or antimicrobial enzymes. Focus on the quinoline core’s oxo and hydroxy groups, which form hydrogen bonds with active-site residues. Free energy perturbation (FEP) calculations can prioritize derivatives with improved binding affinity .

Q. How can in vitro assays address contradictory data in antiproliferative activity studies?

Use dose-response curves (MTT assay) across multiple cancer cell lines (e.g., HeLa, MCF-7) to establish IC50_{50} values. Cross-validate results with apoptosis markers (Annexin V/PI staining) and cell-cycle analysis (flow cytometry). Contradictions may arise from cell-specific uptake or off-target effects, requiring transcriptomic profiling (RNA-seq) to clarify mechanisms .

Q. What methodologies resolve crystallographic disorder in quinolinecarboxamide derivatives?

For X-ray crystallography, employ SHELXL’s rigid-bond restraint and anisotropic displacement parameter (ADP) refinement. Partial occupancy modeling is recommended for disordered bromophenyl or butyl chains. High-resolution data (≤1.0 Å) and TWIN commands in SHELX are critical for handling twinned crystals .

Methodological Tables

Table 1: Key Spectroscopic Data for Structural Validation

TechniqueCritical ObservationsReference
1H^1 \text{H} NMRδ 8.2–8.5 ppm (quinoline H-5/H-8), δ 1.4–1.6 ppm (butyl CH2_2)
X-ray DiffractionC–C bond length: 1.504 Å (quinoline core), Br–C: 1.897 Å
HPLC PurityRetention time: 12.3 min (C18 column, MeOH/H2_2O 70:30)

Table 2: In Vitro Antimicrobial Activity of Analogous Derivatives

DerivativeMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliReference
4-Bromophenyl analog2.510.0
Unsubstituted phenyl10.040.0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.